(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid
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Overview
Description
(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid is a compound that has garnered significant interest in the fields of chemistry and medicine. This compound is characterized by its unique structure, which includes a boronic acid moiety attached to a pyrrolidine ring. The presence of the boronic acid group makes it a valuable candidate for various chemical reactions and applications, particularly in the development of pharmaceuticals and imaging agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid typically involves the coupling of a pyrrolidine derivative with a boronic acid precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The reaction conditions often involve heating and an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various arylated derivatives of the compound .
Scientific Research Applications
(1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as:
®-Pyrrolidin-2-yl-boronic acid: A related compound with similar structural features and applications.
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.
Uniqueness
What sets (1-((S)-2-Acetamidopropanoyl)pyrrolidin-2-yl)boronic acid apart is its specific configuration and the presence of the acetamidopropanoyl group, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
CAS No. |
915283-74-8 |
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Molecular Formula |
C9H17BN2O4 |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
[1-[(2S)-2-acetamidopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C9H17BN2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8,15-16H,3-5H2,1-2H3,(H,11,13)/t6-,8?/m0/s1 |
InChI Key |
METFGSCNIQTFJC-UUEFVBAFSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@H](C)NC(=O)C)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C)(O)O |
Origin of Product |
United States |
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